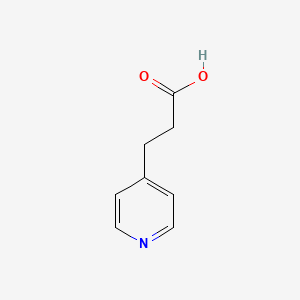
(4-Nitrophenyl)-(4-phenylphenyl)methanon
Übersicht
Beschreibung
4-biphenyl-4-nitrophenyl ketone, also known as 4-Nitrobenzophenone, is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.2155 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to one phenyl ring and a phenyl group attached to the carbonyl carbon of a benzophenone structure. It is commonly used in various chemical reactions and has significant applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-biphenyl-4-nitrophenyl ketone has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-biphenyl-4-nitrophenyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-nitrobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
4-Nitrobenzoyl chloride+BenzeneAlCl34-biphenyl-4-nitrophenyl ketone+HCl
Industrial Production Methods: In industrial settings, the production of 4-biphenyl-4-nitrophenyl ketone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-biphenyl-4-nitrophenyl ketone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Reduction: NaBH4, H2/Pd-C
Substitution: Nucleophiles such as amines or thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products:
Reduction: 4-Aminobenzophenone
Substitution: Various substituted benzophenones
Oxidation: Nitrobenzophenone derivatives
Wirkmechanismus
The mechanism of action of 4-biphenyl-4-nitrophenyl ketone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds and interact with nucleophiles. These interactions enable the compound to act as a versatile reagent in various chemical and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenyl)-(4-nitrophenyl)methanone
- 4-Chlorophenyl)-(4-nitrophenyl)methanone
- 4-Nitrophenol
Comparison: 4-biphenyl-4-nitrophenyl ketone is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLGUMVBFSDYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285877 | |
| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-76-6 | |
| Record name | MLS000737074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)







![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)




